molecular formula C4H3N2O3- B1230296 Barbiturate

Barbiturate

Cat. No.: B1230296
M. Wt: 127.08 g/mol
InChI Key: HNYOPLTXPVRDBG-UHFFFAOYSA-M
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Description

Barbiturates are a class of depressant drugs derived from barbituric acid. They were first synthesized in the late 19th century and have been used medically as anxiolytics, hypnotics, and anticonvulsants. Barbiturates act by depressing the central nervous system, leading to effects ranging from mild sedation to total anesthesia. Despite their medical utility, barbiturates have a high potential for addiction and overdose, which has led to their replacement by safer alternatives like benzodiazepines in many applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbiturates typically involves the condensation of urea with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms barbituric acid, which can then be modified to produce various barbiturate derivatives. The general reaction is as follows:

Diethyl malonate+UreaBarbituric acid\text{Diethyl malonate} + \text{Urea} \rightarrow \text{Barbituric acid} Diethyl malonate+Urea→Barbituric acid

Industrial Production Methods: Industrial production of barbiturates follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Barbiturates undergo various chemical reactions, including:

    Oxidation: Barbiturates can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of barbiturates can lead to the formation of alcohols.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the barbiturate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbiturates typically yields carboxylic acids, while alkylation can produce a variety of substituted barbiturates .

Scientific Research Applications

Barbiturates have a wide range of applications in scientific research:

    Chemistry: Used as starting materials for the synthesis of various heterocyclic compounds.

    Biology: Employed in studies of central nervous system function and neurotransmitter activity.

    Medicine: Used as anesthetics, anticonvulsants, and sedatives. They are also used in the treatment of acute migraines and cluster headaches.

    Industry: Utilized in the production of certain dyes and pigments .

Mechanism of Action

Barbiturates exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The overall effect is central nervous system depression, which manifests as sedation, hypnosis, or anesthesia depending on the dose .

Comparison with Similar Compounds

    Benzodiazepines: Like barbiturates, benzodiazepines enhance GABA activity but are generally safer with a lower risk of overdose.

    Nonbenzodiazepines (Z-drugs): These drugs also act on the GABA-A receptor but have different chemical structures and are used primarily for treating insomnia.

    Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

Uniqueness: Barbiturates are unique in their ability to produce a wide range of effects from mild sedation to deep anesthesia. Their rapid onset and short duration of action make them useful in specific medical scenarios, such as induction of anesthesia and emergency treatment of seizures .

Properties

Molecular Formula

C4H3N2O3-

Molecular Weight

127.08 g/mol

IUPAC Name

2,6-dioxo-5H-pyrimidin-4-olate

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1

InChI Key

HNYOPLTXPVRDBG-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)NC(=O)N=C1[O-]

Synonyms

arbiturate
barbituric acid
barbituric acid, monosodium salt
sodium barbiturate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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